Product packaging for Dextroamphetamine monosaccharate(Cat. No.:CAS No. 300666-47-1)

Dextroamphetamine monosaccharate

Cat. No.: B12740081
CAS No.: 300666-47-1
M. Wt: 345.34 g/mol
InChI Key: VHKVKWTWHZUFIA-DGOKBZBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextroamphetamine monosaccharate (CAS 799787-69-2) is a chemical salt form of the central nervous system (CNS) stimulant dextroamphetamine, where the active amine is compounded with a saccharate counterion. This form is utilized in pharmaceutical research and development, particularly in the study of drug stability and formulation. Dextroamphetamine is the dextrorotatory enantiomer of amphetamine and is a key investigational tool in neuroscience. Its primary mechanism of action involves increasing the levels of the monoamine neurotransmitters dopamine and norepinephrine in the synaptic cleft. It achieves this by promoting the release of these neurotransmitters from presynaptic neurons, reversing the direction of transporter proteins like the dopamine transporter (DAT) and norepinephrine transporter (NET), and inhibiting their reuptake. This amplification of catecholaminergic signaling is responsible for the compound's effects on enhancing arousal, alertness, and focus. Researchers employ dextroamphetamine and its salts to explore the neurochemical pathways underlying conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, for which the pharmaceutical is clinically approved. Its applications extend to studies on neuroplasticity, cognitive enhancement, working memory, reward processing, and motor recovery in experimental models. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO8 B12740081 Dextroamphetamine monosaccharate CAS No. 300666-47-1

Properties

CAS No.

300666-47-1

Molecular Formula

C15H23NO8

Molecular Weight

345.34 g/mol

IUPAC Name

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1

InChI Key

VHKVKWTWHZUFIA-DGOKBZBKSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Synthetic Chemistry and Methodologies for Dextroamphetamine Monosaccharate

Precursor Synthesis Pathways for Dextroamphetamine

The primary precursor for dextroamphetamine is a racemic mixture of amphetamine, which is most commonly synthesized from phenylacetone (B166967). Several methods exist for this conversion, with the Leuckart reaction and reductive amination being the most prominent. Stereoselective synthesis routes have also been developed to produce dextroamphetamine directly, bypassing the need for subsequent resolution.

Synthesis of Racemic Amphetamine from Phenylacetone

The synthesis of racemic amphetamine from phenylacetone (also known as P2P) is a well-established chemical transformation. Two principal methods are widely employed:

The Leuckart Reaction: This reaction involves the condensation of phenyl-2-propanone with either formamide (B127407) or a mixture of ammonium (B1175870) formate. The reaction proceeds through the formation of an N-formylamphetamine intermediate, which is then hydrolyzed, typically using hydrochloric acid, to yield racemic amphetamine. The simplicity and relatively high yields of the Leuckart reaction have contributed to its widespread use.

Reductive Amination: This method involves the reaction of phenylacetone with ammonia (B1221849) in the presence of a reducing agent. The initial reaction forms an unstable imine intermediate, which is then reduced to the primary amine, amphetamine. A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst (such as Raney nickel, palladium, or platinum), as well as metal amalgams. To favor the formation of the primary amine and minimize the production of secondary amines, an excess of ammonia is typically used.

Chemical and Stereoselective Control in Amphetamine Synthesis

Achieving a high degree of stereoselectivity is crucial for the efficient synthesis of dextroamphetamine. While the aforementioned methods produce a racemic mixture, several strategies have been developed to influence the stereochemical outcome of the reaction.

One effective approach involves the use of a chiral auxiliary . Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical course of a subsequent reaction. In the context of amphetamine synthesis, a chiral amine, such as (1S,2S)-pseudoephedrine, can be used. These chiral auxiliaries guide the stereoselective synthesis, leading to a product with a high enantiomeric excess of the desired dextro-isomer.

Another strategy involves the stereospecific synthesis from a chiral precursor. For instance, D-phenylalanine can be used as a starting material to synthesize dextroamphetamine sulfate (B86663). This multi-step process proceeds through several intermediates, with the stereochemistry being controlled throughout the reaction sequence.

Enantiomeric Resolution Techniques for Dextroamphetamine Isolation

Following the synthesis of racemic amphetamine, the separation of the dextrorotatory and levorotatory enantiomers is a critical step in the production of dextroamphetamine. This process, known as chiral resolution, can be achieved through several methods, with crystallization and chromatography being the most common.

Chiral Resolution Methods (e.g., Crystallization, Chromatography)

Crystallization: The most established method for the chiral resolution of amphetamine on an industrial scale is through the formation of diastereomeric salts. This technique utilizes a chiral resolving agent, most commonly d-tartaric acid. When racemic amphetamine is reacted with d-tartaric acid, two diastereomeric salts are formed: d-amphetamine-d-tartrate and l-amphetamine-d-tartrate. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. The free base of the desired enantiomer can then be recovered by treating the isolated salt with a base.

Chromatography: Various chromatographic techniques have been developed for the analytical and preparative separation of amphetamine enantiomers. These methods offer high resolution and are particularly useful for determining enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often involves the derivatization of the amphetamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for enantiomeric separation. Chiral stationary phases (CSPs) are commonly used in the liquid chromatography column to directly separate the enantiomers.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS): SFC is another effective technique for chiral separations, often providing faster analysis times compared to LC. Chiral stationary phases are also employed in this method.

Optimization of Enantiomeric Purity

Achieving a high enantiomeric excess (ee) is a primary goal in the isolation of dextroamphetamine. The optimization of the resolution process is therefore critical.

In diastereomeric salt crystallization , several factors can be manipulated to improve the enantiomeric purity of the product. The choice of solvent system is crucial, as it directly affects the solubility of the diastereomeric salts. By carefully selecting the solvent or a mixture of solvents, the difference in solubility between the two diastereomers can be maximized, leading to a more efficient separation. The rate of cooling and the final crystallization temperature also play a significant role in the purity of the crystalline product. Slower cooling rates generally lead to the formation of more well-defined crystals with higher purity. Multiple recrystallization steps can be performed to further enhance the enantiomeric excess of the desired isomer.

For chromatographic methods , optimization involves the selection of the appropriate chiral stationary phase and mobile phase composition. Different CSPs exhibit varying degrees of selectivity for different enantiomers. The composition of the mobile phase, including the type of organic modifier and any additives, can be adjusted to improve the resolution between the enantiomeric peaks. Parameters such as flow rate and column temperature are also optimized to achieve the best possible separation in the shortest amount of time.

Monosaccharate Conjugation Reactions

The final step in the synthesis of dextroamphetamine monosaccharate is the formation of the salt through a conjugation reaction. This involves reacting the purified dextroamphetamine free base with a specific monosaccharide derivative.

The monosaccharide component of this compound is D-glucaric acid, also known as saccharic acid. The conjugation reaction involves the formation of an ionic bond between the basic amine group of dextroamphetamine and one of the carboxylic acid groups of D-glucaric acid.

Formation of this compound under Acidic Conditions

The formation of this compound is an acid-base reaction where the basic amine group of the dextroamphetamine molecule reacts with the acidic carboxyl groups of D-glucaric acid vulcanchem.com. D-glucaric acid is a dicarboxylic acid derived from the oxidation of a monosaccharide, which provides the acidic conditions necessary for the ionic bond formation that characterizes the salt vulcanchem.comnih.gov.

The industrial synthesis pathway involves the reaction of a purified dextroamphetamine free base with D-glucaric acid, typically in a 1:1 molar ratio vulcanchem.com. The reaction is performed in a controlled environment to ensure the integrity of the final product. Key parameters for this process include strict pH control, which must be maintained in a narrow range of 5.8-6.2 vulcanchem.com. The temperature is also a critical factor and is kept below 60°C to prevent the decomposition of the saccharic acid component vulcanchem.com. The resulting salt is then crystallized from the solution. A common method involves controlled cooling from an ethanol-water solution (typically in a 3:1 volume/volume ratio), which facilitates the formation of monoclinic crystals of this compound vulcanchem.com.

Investigation of Suitable Monosaccharide Counterions for Conjugation

The selection of a suitable counterion is a critical step in drug development, as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient. For dextroamphetamine, D-glucaric acid has been identified as a suitable counterion, forming the "monosaccharate" salt vulcanchem.com.

The suitability of the saccharate counterion stems from several advantageous properties it imparts to the final salt form compared to more common salts like sulfate or hydrochloride. The molecular structure, which features the saccharate anion arranged around the dextroamphetamine cation, creates a chiral environment that enhances the stereochemical stability of the dextro-isomer vulcanchem.com. This configuration is significant because it helps prevent racemization (the conversion of the active dextro-isomer into a mixture of dextro- and levo-isomers) under standard storage conditions, an issue that can be observed with sulfate salt formulations, particularly at elevated temperatures vulcanchem.com.

Yield and Purity Optimization of Conjugation Protocols

Optimizing the yield and purity of this compound requires precise control over several stages of the manufacturing process. The purity of the final product is highly dependent on the purity of the initial reactants. Therefore, the synthesis protocol begins with the enantiomeric purification of racemic amphetamine, typically using a resolving agent like L-tartaric acid in an ethanol (B145695) solvent, to achieve a high enantiomeric excess of over 99% for the dextroamphetamine base vulcanchem.com.

Following the salt formation reaction under controlled pH and temperature as described previously, the crystallization step is critical for both yield and purity. The use of a specific solvent system, such as a 3:1 ethanol-water mixture, and a controlled cooling process are designed to maximize the yield of high-purity crystals while leaving impurities behind in the solution vulcanchem.com.

To ensure the integrity and consistency of the final product, the crystallized salt undergoes a final drying stage. Vacuum drying at a controlled temperature (e.g., 40°C) is employed to remove residual solvents without degrading the compound, thereby preserving the crystal structure's integrity vulcanchem.com. Modern manufacturing practices may also incorporate Process Analytical Technology (PAT) to monitor the crystal morphology in real-time, which ensures high consistency from batch to batch, a key aspect of quality control and process optimization vulcanchem.com.

Comparative Physicochemical Properties of Dextroamphetamine Salts

The following table presents a comparison of key physicochemical properties between this compound and other common salt forms of amphetamine, highlighting the distinct advantages of the monosaccharate variant.

PropertyMonosaccharate vulcanchem.comSulfate vulcanchem.comHydrochloride vulcanchem.com
Melting Point (°C) 192-195170-173158-162
Solubility (mg/mL H₂O) 48.232.189.4
Hygroscopicity (% RH) 658291
pH Stability Range 4.8-7.23.5-6.02.8-5.5

Advanced Preclinical Pharmacological Mechanisms of Dextroamphetamine

Detailed Neurotransmitter Transport Modulation

Vesicular Monoamine Transporter 2 (VMAT2) Disruption and Neurotransmitter Release

Dextroamphetamine's influence on neurotransmitter release is significantly mediated through its interaction with the vesicular monoamine transporter 2 (VMAT2). patsnap.comwikipedia.org VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin (B10506), from the neuronal cytoplasm into synaptic vesicles for storage and subsequent exocytotic release. patsnap.comnih.gov Dextroamphetamine disrupts this process through at least two proposed mechanisms.

Firstly, as a weak base, dextroamphetamine can permeate the vesicular membrane and neutralize the pH gradient across it. nih.gov This proton gradient is the driving force for VMAT2-mediated transport of monoamines into the vesicle. By collapsing this gradient, dextroamphetamine effectively inhibits the uptake of neurotransmitters into synaptic vesicles. nih.gov Secondly, evidence suggests that amphetamines can bind directly to VMAT2, potentially acting as a competitive inhibitor or a substrate for the transporter. nih.gov This direct interaction further impedes the sequestration of monoamines.

The consequence of VMAT2 disruption is a significant increase in the cytoplasmic concentration of monoamine neurotransmitters. patsnap.comyoutube.com This elevation of free cytosolic monoamines is a critical step that precedes their reverse transport across the neuronal membrane into the synaptic cleft. youtube.com Studies using cell lines expressing both the dopamine transporter (DAT) and VMAT2 have shown that the presence of VMAT2 sustains the release of dopamine in the presence of amphetamine, highlighting the importance of vesicular stores in the drug's action. psu.edu

Key ProteinFunctionEffect of DextroamphetamineConsequence
VMAT2 Packages monoamine neurotransmitters into synaptic vesicles. patsnap.comnih.govDisrupts the vesicular pH gradient and may bind directly to the transporter. nih.govInhibition of monoamine uptake into vesicles, leading to increased cytoplasmic neurotransmitter concentrations. patsnap.comyoutube.com
DAT/NET Reuptake of dopamine and norepinephrine from the synaptic cleft. patsnap.comSubstrate for reverse transport. youtube.comEfflux of neurotransmitters from the neuron into the synapse. youtube.com

Monoamine Oxidase (MAO) Inhibition and its Contribution to Neurotransmitter Levels

In addition to its effects on neurotransmitter transporters, dextroamphetamine also exhibits inhibitory activity towards monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. patsnap.comyoutube.com MAO exists in two isoforms, MAO-A and MAO-B, which are located on the outer membrane of mitochondria within neurons and other cells. nih.gov These enzymes play a critical role in regulating the intracellular levels of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov

Postsynaptic Receptor Activation Profiles

The increased synaptic concentrations of dopamine and norepinephrine resulting from the actions of dextroamphetamine lead to the enhanced activation of their respective postsynaptic receptors. patsnap.com

Dopamine Receptor (D1 and D2) Stimulation

The elevated levels of dopamine in the synapse lead to the robust stimulation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. patsnap.comnih.gov The activation of these receptors is a key mediator of the central effects of dextroamphetamine. nih.gov Research indicates that both D1 and D2 receptors are involved in the discriminative stimulus effects of d-amphetamine. nih.gov While the D2 agonist quinpirole (B1680403) was found to mimic the effects of d-amphetamine, antagonists for both D1 (SCH 23390) and D2 (haloperidol) receptors were able to block these effects, suggesting a synergistic interaction between the two receptor subtypes. nih.gov

Adrenergic Receptor Activation (Alpha and Beta Subtypes)

Alpha-adrenergic receptor stimulation, on the other hand, leads to vasoconstriction and an increase in total peripheral resistance, resulting in elevated blood pressure. nih.gov In the central nervous system, α-adrenergic receptors, particularly the α1A subtype, are involved in neurotransmission and synaptic plasticity. frontiersin.org Evidence suggests that cognitive enhancement effects of amphetamine are partially mediated through the indirect activation of α2-adrenergic receptors in the prefrontal cortex. wikipedia.org

Receptor SubtypePrimary LigandGeneral Function in CNSRole in Dextroamphetamine's Effects
Dopamine D1 DopamineModulates neuronal excitability and inhibitory inputs. jneurosci.orgContributes to the overall stimulant and reinforcing effects. nih.govjneurosci.org
Dopamine D2 DopamineModulates excitatory inputs and motor control. nih.govjneurosci.orgMediates stimulant effects, with antagonists blocking d-amphetamine cues. nih.govnih.gov
Alpha-Adrenergic NorepinephrineRegulates vasoconstriction and involved in cognition. nih.govfrontiersin.orgContributes to cardiovascular effects and cognitive enhancement. wikipedia.orgnih.gov
Beta-Adrenergic NorepinephrineInvolved in cardiac stimulation. nih.govMediates increases in heart rate and cardiac output. nih.gov

Theoretical Models of Central Nervous System Stimulation by Dextroamphetamine

The central nervous system stimulation produced by dextroamphetamine is largely understood through the framework of the monoamine hypothesis. This model posits that the drug's effects are a direct consequence of its ability to dramatically increase the synaptic availability of monoamine neurotransmitters, particularly dopamine and norepinephrine. patsnap.comnih.gov By promoting the release and blocking the reuptake of these neurochemicals, dextroamphetamine enhances neurotransmission in key brain circuits. patsnap.comscielo.org.mx

Models of attention-deficit/hyperactivity disorder (ADHD), for which dextroamphetamine is a treatment, suggest functional impairments in dopamine neurotransmission in the mesocorticolimbic pathway and norepinephrine neurotransmission in projections from the locus coeruleus to the prefrontal cortex. wikipedia.org Dextroamphetamine's ability to increase neurotransmitter activity in these specific systems is thought to underlie its therapeutic efficacy. wikipedia.org The cognition-enhancing effects are believed to be mediated in part through the indirect activation of both dopamine D1 receptors and α2-adrenergic receptors in the prefrontal cortex. wikipedia.org

Furthermore, the concept of a "sympathomimetic syndrome" is used to describe the collective physiological and psychological effects resulting from excessive stimulation of the sympathetic nervous system by drugs like dextroamphetamine. vumc.org This is characterized by the clinical presentation of alpha- and beta-adrenergic receptor-mediated effects, as well as psychiatric symptoms secondary to dopamine and serotonin excess. vumc.org

Structure Activity Relationship Sar of Dextroamphetamine and Its Monosaccharate Derivative

Influence of Dextroamphetamine Stereochemistry on Biological Activity

Amphetamine exists as two stereoisomers, or enantiomers: dextroamphetamine ((S)-(+)-amphetamine) and levoamphetamine ((R)-(-)-amphetamine). wikipedia.orgwikipedia.org These molecules are non-superimposable mirror images of each other, a property known as chirality. derangedphysiology.comnih.gov This difference in stereochemistry, while subtle, leads to significant variations in their biological actions. wiley-vch.de

Dextroamphetamine is the more potent central nervous system (CNS) stimulant of the two isomers. wikipedia.orgwikipedia.org Its primary mechanism of action involves increasing the levels of neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862), in the brain. wikipedia.orgnih.gov Dextroamphetamine is a potent releaser and reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Studies comparing the isomers have shown that dextroamphetamine is three to five times more potent than levoamphetamine as a CNS stimulant. nih.gov This enhanced potency is largely attributed to its greater activity at the dopamine transporter; it is approximately 3.2 to 7 times more potent than levoamphetamine as a dopamine reuptake inhibitor. nih.gov In contrast, the difference in potency at the norepinephrine transporter is less pronounced, with levoamphetamine being only about 1.8-fold less potent. nih.gov

The greater dopaminergic activity of dextroamphetamine is considered the primary reason for its powerful stimulant effects. wikipedia.orgnih.gov Levoamphetamine, while less active centrally, exhibits stronger peripheral and cardiovascular effects. wikipedia.org The stereoselective preference of biological targets, such as transporters and enzymes, for the dextrorotatory form underscores the importance of stereochemistry in drug action. derangedphysiology.com

FeatureDextroamphetamineLevoamphetamine
Stereoisomer (S)-(+)-amphetamine(R)-(-)-amphetamine
Primary CNS Activity Potent stimulant wikipedia.orgwikipedia.orgWeaker stimulant
Potency (vs. Levo) 3-5 times more potent nih.gov-
Dopamine Reuptake Inhibition High potency nih.gov3.2-7 times less potent than dextroamphetamine nih.gov
Norepinephrine Reuptake Inhibition High potency nih.gov1.8 times less potent than dextroamphetamine nih.gov
Primary Effects Central nervous system wikipedia.orgCardiovascular and peripheral wikipedia.org

Impact of Monosaccharate Moiety on Dextroamphetamine Binding and Activity

Creating a salt of a drug, such as dextroamphetamine monosaccharate, involves combining the active pharmaceutical ingredient with an acid or base. While the core pharmacological activity resides in the dextroamphetamine molecule, the addition of a monosaccharide as a counter-ion can influence the compound's physicochemical properties. The attachment of a sugar moiety to a drug molecule, a process known as glycosylation, can significantly alter its biological profile. nih.gov

The term "this compound" suggests an ionic bond between the basic amine group of dextroamphetamine and an acidic group on a monosaccharide derivative. Another form, dextroamphetamine saccharate, exists where dextroamphetamine is combined with saccharic acid, a dicarboxylic acid derived from a sugar. nih.govnih.gov The use of carbohydrates as scaffolds or counter-ions in drug design is a strategy to modify properties like solubility and to explore new biological interactions. google.com

When a sugar is covalently attached to another molecule, it forms a glycosidic bond. wikipedia.org The nature of this linkage is crucial. Glycosidic bonds can be formed with oxygen (O-glycoside), nitrogen (N-glycoside), sulfur (S-glycoside), or carbon (C-glycoside), each conferring different chemical stabilities and properties. wikipedia.org

Comparative SAR with Other Amphetamine Salts and Derivatives

The core structure required for the stimulant activity of amphetamine is the phenethylamine (B48288) backbone. wikipedia.orgnih.gov Modifications to this structure, including the type of salt and substitutions on the aromatic ring or amine group, lead to a wide range of pharmacological profiles.

Different salts of dextroamphetamine, such as sulfate (B86663), hydrochloride, tartrate, and saccharate, are used in pharmaceutical preparations. nih.govnih.govncats.io While the salt form can affect properties like dissolution rate and stability, the pharmacologically active component remains the dextroamphetamine cation. The fundamental interactions with monoamine transporters are dictated by the structure of dextroamphetamine itself. nih.gov

Structural modifications to the amphetamine molecule create derivatives with altered activities:

N-Alkylation: Adding alkyl groups to the amine nitrogen generally decreases stimulant potency. For example, N-methylamphetamine (methamphetamine) is a potent CNS stimulant, but increasing the chain length to N-propyl or N-butyl significantly reduces activity. nih.gov

Ring Substitution: Adding substituents to the phenyl ring can drastically change the pharmacological profile. For instance, para-chloro substitution tends to increase efficacy and potency at the serotonin (B10506) transporter (SERT), shifting the drug's effects from being primarily dopaminergic/noradrenergic to more serotonergic. nih.gov

β-Keto Group: The addition of a ketone at the beta position of the side chain creates cathinone (B1664624) and its derivatives. Amphetamines are generally more potent stimulants than their β-keto counterparts (cathinones). nih.govacs.org

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools for investigating how a drug molecule interacts with its biological target at an atomic level, helping to explain and predict its activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein). nih.govresearchgate.net This method allows researchers to visualize the plausible binding poses and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

In the context of dextroamphetamine, molecular docking simulations can be used to model its interaction with the binding sites of monoamine transporters like DAT and NET. mdpi.com Such studies have been performed on amphetamine and its derivatives to understand how they inhibit transporter activity. nih.goveco-vector.com For example, docking can reveal key amino acid residues in the transporter that interact with the phenyl ring or the amine group of the amphetamine molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net These models are instrumental in predicting the activity of novel compounds, thereby guiding drug design and optimization. jocpr.com In the context of dextroamphetamine and its analogs, QSAR studies have been pivotal in elucidating the structural determinants of their interactions with biological targets, primarily monoamine transporters and enzymes.

Several QSAR studies have focused on amphetamine derivatives to understand how modifications to the core structure influence their potency and selectivity as monoamine oxidase (MAO) inhibitors or as ligands for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. unicamp.brscielo.brnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

A notable QSAR study evaluated the R and S configurations of thirty-four amphetamine derivatives for their inhibitory activity against monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. researchgate.netnih.gov The biological activity data, expressed as IC50 values, were obtained from studies on crude rat brain mitochondrial suspensions. unicamp.br The researchers calculated thirty-eight molecular descriptors, including electronic, steric, and hydrophobic parameters. researchgate.netnih.gov

Variable selection identified six key descriptors that significantly influence the MAO-A inhibitory activity for both R and S configurations: CHELPG atomic charges on specific carbon atoms (C3, C4, and C5), electrophilicity, molecular surface area, and the logarithm of the partition coefficient (logP). nih.gov The resulting QSAR models, developed using Partial Least Squares (PLS) regression, demonstrated good statistical significance. researchgate.netnih.gov

For the R configuration of the amphetamine derivatives, the QSAR model yielded a squared correlation coefficient (R²) of 0.73 and a cross-validated squared correlation coefficient (Q²) of 0.60, with an external predictability (Q²_ext) of 0.68. nih.gov The model for the S configuration showed an R² of 0.76, a Q² of 0.67, and a Q²_ext of 0.50. nih.gov These statistics indicate that the models have a reliable predictive capacity for the MAO-A inhibitory activity of new amphetamine derivatives. The robustness of these models was further confirmed through leave-N-out cross-validation and y-randomization tests. researchgate.netnih.gov

Table 1: Statistical Parameters of QSAR Models for Amphetamine Derivatives

Configuration External Predictability (Q²)
R 0.73 0.60 0.68
S 0.76 0.67 0.50

Data sourced from a QSAR study on amphetamine derivatives' MAO-A inhibitory activity. nih.gov

The electronic features of the benzene (B151609) ring, such as CHELPG atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO), have been consistently identified as critical factors in determining the affinity of amphetamine derivatives for MAO-A. frontiersin.org Docking simulations complement these QSAR findings, suggesting that the benzene ring of these compounds engages in π-π stacking interactions with tyrosine residues (Tyr407 and Tyr444) within the "aromatic cage" of the MAO-A active site. researchgate.netfrontiersin.org

Another QSAR study focused on a series of amphetamine and cathinone derivatives and their affinity for the norepinephrine transporter (NET). scielo.br This model, which used geometric molecular descriptors, achieved a high coefficient of determination (R² = 0.914) and good predictive capacity (average R²_pred = 0.754), demonstrating its utility in assessing the risk profile of new psychoactive substances. scielo.br

Furthermore, QSAR analyses have been employed to differentiate between monoamine releasers and reuptake inhibitors by identifying key structural features. portlandpress.com For instance, a study on para-substituted methcathinone (B1676376) analogues found a significant correlation between the steric bulk of the substituent at the para position (quantified by Taft's steric parameter, Eₛ) and both the in vitro selectivity for the dopamine transporter over the serotonin transporter and the in vivo abuse-related behavioral effects. nih.gov

Advanced Analytical Methodologies for Dextroamphetamine Monosaccharate Research

Chromatographic Separations and Detection

Chromatography is a cornerstone of dextroamphetamine analysis, enabling the separation of the active pharmaceutical ingredient from other substances. Various chromatographic techniques are utilized, each with specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dextroamphetamine. jimc.irjimc.ir It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments. jimc.irjimc.ir The versatility of HPLC is enhanced by the use of various detectors:

UV Detection: UV detectors are commonly employed for the analysis of amphetamines. researchgate.net The method's mobile phase composition, including pH, buffer, and organic solvent, is optimized to achieve effective separation. researchgate.net

Fluorescence Detection: For increased sensitivity, derivatization of dextroamphetamine with a labeling agent like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride allows for fluorescence detection. nih.gov This method is capable of quantifying dextroamphetamine in biological samples such as serum and oral fluid. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides a highly sensitive and specific method for the quantification of dextroamphetamine in human plasma. nih.govresearchgate.net This technique often involves a simple liquid-liquid extraction for sample preparation and can achieve low limits of detection. nih.govnih.gov

A comparison of different HPLC methods highlights the adaptability of the technique for various analytical needs.

HPLC Method Detection Key Features Reference
Reversed-Phase HPLCUVOptimization of mobile phase for separation of amphetamines and adulterants. researchgate.net
HPLC with DerivatizationFluorescenceHigh sensitivity for quantification in biological matrices. nih.gov
LC-MS/MSMass SpectrometryHigh sensitivity and specificity for plasma quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of amphetamines, particularly for identifying and quantifying volatile derivatives. medscape.comresearchgate.netjfda-online.com This method typically involves a derivatization step to increase the volatility of the analytes. medscape.compreprints.org

Key aspects of GC-MS analysis include:

Derivatization: Reagents such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) or heptafluorobutyric anhydride (B1165640) (HFBA) are used to create volatile derivatives of amphetamine isomers. medscape.comjfda-online.com

Internal Standards: The use of deuterated analogs of amphetamine as internal standards improves the precision of quantitative analysis. jcami.eu

Quantification: The method is validated for accuracy and precision, with the ability to detect and quantify amphetamines in various samples, including hair. medscape.comjfda-online.com

Research has demonstrated the effectiveness of GC-MS for the simultaneous analysis of multiple amphetamine-type stimulants in urine, with rapid analysis times. researchgate.net

GC-MS Application Derivatizing Agent Key Findings Reference
Stability of Adderall®(S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC)Validated for identification and quantification of dextroamphetamine and levoamphetamine. medscape.com
Analysis in HairHeptafluorobutyric anhydride (HFBA)Achieved good recovery and low limits of detection for multiple amphetamines. jfda-online.com
Rapid Urine AnalysisPentafluoropropionic anhydrideEnabled separation of analytes in under 3 minutes. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the screening and identification of amphetamines. jimc.irjimc.ir It has been shown to be a reliable method, with results consistent with those obtained by HPLC. jimc.ir HPTLC can be used for the analysis of seized tablets and provides a visual confirmation of the presence of specific compounds. scirp.org The technique's specificity can be enhanced by comparing the Rf values and UV spectra of the samples with standards. jppres.com

Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Supercritical Fluid Chromatography (SFC) is a "hybrid" technique that combines advantages of both gas and liquid chromatography, offering rapid analysis times. mmu.ac.uk It is particularly useful for the chiral separation of amphetamine enantiomers, which is important for determining the source and purity of the drug. sepscience.comchromatographyonline.com SFC, often coupled with mass spectrometry, can distinguish between the d- and l-isomers of amphetamine with a total run time of just a few minutes. sepscience.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique employed for the analysis of polar compounds like amphetamines. researchgate.net HILIC is often used in conjunction with other chromatographic methods to achieve comprehensive separation. mmu.ac.uk

Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-Phase Liquid Chromatography (RP-LC) is a common and robust method for the analysis of dextroamphetamine. sielc.comsielc.com It can be performed with simple mobile phases, such as acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is the preferred choice. sielc.comsielc.com RP-LC methods are scalable and can be used for preparative separations to isolate impurities. sielc.com The development of mixed-mode columns, which combine reversed-phase and ion-exchange mechanisms, allows for the analysis of hydrophilic and basic drugs like amphetamine without the need for ion-pairing reagents. helixchrom.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of dextroamphetamine monosaccharate. These methods provide detailed information about the molecular structure and crystalline form of the compound.

Advanced spectroscopic methods used in the quality control of this compound include:

Raman Spectroscopy: This technique identifies characteristic peaks corresponding to the amphetamine aromatic ring (around 1589 cm⁻¹) and the saccharate carbonyl group (around 1724 cm⁻¹). vulcanchem.com

Nuclear Magnetic Resonance (NMR) Analysis: ¹H NMR spectroscopy reveals distinct coupling patterns between the methyl group of amphetamine (at approximately δ 1.2 ppm) and the protons of the saccharate moiety (in the range of δ 3.4-4.1 ppm). vulcanchem.com

X-ray Powder Diffraction (XRPD): XRPD is used to confirm the crystalline structure of the salt, with primary diffraction peaks observed at specific 2θ angles, such as 12.4°, 18.7°, and 24.3°. vulcanchem.com

These spectroscopic methods provide a comprehensive characterization of the this compound salt, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex conjugates like this compound. wikipedia.orgresearchgate.net By providing detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), NMR allows for the precise mapping of the molecular structure. mdpi.comunimo.it

In the analysis of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR): This experiment identifies the number and type of hydrogen atoms in the molecule. For this compound, distinct signals would correspond to the protons on the aromatic ring of the dextroamphetamine moiety, the aliphatic chain protons, and the protons of the monosaccharide ring, including the characteristic anomeric proton. wikipedia.orgunimo.it The chemical shift, signal splitting (multiplicity), and integration of these signals are used to piece together the structure.

¹³C NMR (Carbon NMR): This technique provides information on the carbon skeleton of the molecule. It is particularly useful for identifying the carbons in the dextroamphetamine and monosaccharide units, as well as the carbon atom involved in the linkage between the two components. wikipedia.org Due to the wider range of chemical shifts compared to ¹H NMR, it often provides better resolution for complex molecules. wikipedia.org

2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to confirm the connectivity between the dextroamphetamine and monosaccharide units, 2D NMR experiments are essential. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between a proton on one part of the conjugate and a carbon atom several bonds away on the other part, thus confirming the linkage site.

The table below outlines the expected NMR chemical shifts for a hypothetical dextroamphetamine-glucose conjugate.

Atom/Group Nucleus Expected Chemical Shift (ppm) Rationale
Aromatic Protons¹H7.0 - 7.5Typical range for protons on a benzene (B151609) ring.
Anomeric Proton (H-1')¹H4.5 - 5.5Characteristic downfield shift for the anomeric proton of a sugar. unimo.it
Other Sugar Ring Protons¹H3.0 - 4.5Standard region for non-anomeric protons in a carbohydrate ring. wikipedia.org
Aliphatic Protons (amphetamine)¹H1.0 - 3.5Protons on the propyl chain adjacent to the aromatic ring and amine group.
Aromatic Carbons¹³C120 - 140Typical range for carbons in a benzene ring.
Anomeric Carbon (C-1')¹³C90 - 110Characteristic downfield shift for the anomeric carbon of a sugar. researchgate.net
Other Sugar Ring Carbons¹³C60 - 85Standard region for other carbons in a carbohydrate ring. wikipedia.org
Aliphatic Carbons (amphetamine)¹³C20 - 50Carbons of the propyl side chain.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific configuration of the linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. savemyexams.com

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups from both the dextroamphetamine and the monosaccharide components. The resulting spectrum would be a composite, showing characteristic absorptions for each part of the conjugate. bellevuecollege.edulibretexts.org

Key expected absorptions include:

O-H Stretch: A broad and strong absorption band typically in the range of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl (-OH) groups on the monosaccharide ring. libretexts.org

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ range, indicative of the secondary amine in the dextroamphetamine moiety. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds found in both parts of the molecule. libretexts.org

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the aromatic ring from dextroamphetamine.

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of the C-O single bonds within the monosaccharide's ether linkages and alcohol groups. libretexts.org

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Component
Alcohol/Phenol (B47542)O–H stretch3200 - 3600 (broad)Monosaccharide
AmineN–H stretch3300 - 3500 (moderate)Dextroamphetamine
Aromatic Ring=C–H stretch3000 - 3100Dextroamphetamine
AlkaneC–H stretch2850 - 3000Dextroamphetamine & Monosaccharide
Aromatic RingC=C stretch1450 - 1600Dextroamphetamine
Ether/AlcoholC–O stretch1000 - 1300 (strong)Monosaccharide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental formula. nih.govnsf.gov

In the context of this compound, HRMS is critical for:

Confirming the Molecular Formula: By comparing the experimentally measured accurate mass with the theoretical mass calculated for the expected molecular formula, researchers can confirm the successful synthesis of the conjugate. nih.gov

Assessing Purity: HRMS can detect the presence of impurities, such as unreacted starting materials or side products, by identifying ions with different elemental formulas. researchgate.net

For example, if the monosaccharide is glucose (C₆H₁₂O₆), it would be conjugated to dextroamphetamine (C₉H₁₃N). The resulting conjugate's molecular formula would be C₁₅H₂₅NO₆ (assuming a direct linkage with the loss of water). HRMS would be used to verify the accurate mass of the corresponding molecular ion.

Compound Molecular Formula Theoretical Exact Mass (Da)
DextroamphetamineC₉H₁₃N135.1048
GlucoseC₆H₁₂O₆180.0634
Dextroamphetamine-Glucose ConjugateC₁₅H₂₃NO₅297.1576

(Note: The exact formula and mass of the conjugate depend on the specific linkage chemistry, which may involve the loss of a water molecule or the inclusion of a linker moiety.)

Analysis of Monosaccharide Components within the Conjugate

To fully characterize the this compound conjugate, it is essential to analyze the sugar component independently. This involves cleaving the monosaccharide from the dextroamphetamine moiety and then subjecting it to further analysis to determine its identity, quantity, and stereochemistry. researchgate.net

Hydrolysis Protocols for Monosaccharide Release

The first step in analyzing the monosaccharide is to break the covalent bond linking it to the dextroamphetamine molecule. This process is known as hydrolysis. nih.gov The choice of hydrolysis method is critical to ensure complete cleavage without degrading the released sugar. researchgate.net

Common hydrolysis protocols include:

Acid Hydrolysis: This is a widely used method that employs acids to cleave glycosidic bonds. Trifluoroacetic acid (TFA) is frequently used because it is effective and can be easily removed by evaporation after the reaction. researchgate.net Stronger acids like hydrochloric acid (HCl) may also be used, but conditions such as temperature and time must be carefully controlled to prevent decomposition of the monosaccharide. nih.govresearchgate.net

Enzymatic Hydrolysis: This method uses specific enzymes, such as glycosidases, to cleave the linkage. rsc.org Enzymatic hydrolysis is highly specific and occurs under mild conditions, minimizing the risk of sugar degradation. However, it requires that the appropriate enzyme for the specific linkage is available.

Base Hydrolysis: In some cases, such as when the linkage is an ester, base-catalyzed hydrolysis (saponification) can be used. For example, soaking the conjugate in a solution of sodium hydroxide (B78521) (NaOH) can release the monosaccharide. mdpi.com

Hydrolysis Method Reagents Typical Conditions Advantages Disadvantages
Acid HydrolysisTrifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)2M TFA at 120°C for 2hRobust, effective for various linkages. researchgate.netCan cause degradation of sensitive sugars. researchgate.net
Enzymatic HydrolysisSpecific GlycosidasespH and temperature specific to the enzymeHighly specific, mild conditions. rsc.orgEnzyme may not be available for all linkages.
Base HydrolysisSodium Hydroxide (NaOH)1M NaOH at room temperatureEffective for ester linkages, mild conditions. mdpi.comNot suitable for all linkage types (e.g., ether).

Quantitative Analysis of Monosaccharide Composition (e.g., Colorimetric, Spectrophotometric, Enzymatic Methods)

Once the monosaccharide is released, its quantity must be determined. This is crucial for understanding the stoichiometry of the conjugate. Several methods are available for this purpose. bellevuecollege.eduresearchgate.net

Colorimetric/Spectrophotometric Methods: These methods involve a chemical reaction that produces a colored product, the intensity of which is proportional to the amount of sugar present and is measured with a spectrophotometer. ijrdo.org The phenol-sulfuric acid method is a common general assay for total carbohydrates. researchgate.netnih.gov The 3,5-dinitrosalicylic acid (DNSA) method is used for quantifying reducing sugars. ijrdo.org

Enzymatic Methods: These assays use enzymes that react specifically with a particular monosaccharide. The consumption of a substrate or the production of a product (e.g., NADH) can be monitored, often spectrophotometrically, to determine the sugar's concentration. These methods are highly specific and sensitive. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both separating and quantifying monosaccharides. researchgate.net When coupled with detectors like a Pulsed Amperometric Detector (PAD) or after derivatization with a fluorescent tag, HPLC offers high sensitivity and the ability to resolve mixtures of different monosaccharides. researchgate.netnih.gov

Method Type Example Method Principle Detection
ColorimetricPhenol-Sulfuric AcidDehydration of sugar to furfural (B47365) derivatives, which react with phenol to form a colored compound. nih.govSpectrophotometry (e.g., at 490 nm). nih.gov
ColorimetricDNSA MethodDNSA is reduced by reducing sugars at high temperature, causing a color change. ijrdo.orgSpectrophotometry (e.g., at 540 nm).
EnzymaticGlucose Oxidase AssayGlucose oxidase catalyzes the oxidation of glucose, producing H₂O₂ which is used in a subsequent color-producing reaction.Spectrophotometry.
ChromatographicHPAEC-PADSeparation of underivatized monosaccharides on an anion-exchange column under high pH, followed by electrochemical detection. researchgate.netresearchgate.netPulsed Amperometric Detection (PAD).

Chiral Analysis of Monosaccharide Configuration

It is vital to determine the stereochemistry (D- or L-configuration) of the monosaccharide component, as this can significantly impact the biological properties of the conjugate. pearson.com Enantiomers (D and L forms) have identical physical properties except for their interaction with polarized light and other chiral molecules, making their separation challenging. pearson.comnih.gov

Analytical approaches for chiral analysis typically involve:

Derivatization: The monosaccharide enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like Gas Chromatography (GC) or HPLC. researchgate.net

Chiral Chromatography: This method uses a chiral stationary phase (CSP) in a GC or HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.gov

Capillary Electrophoresis (CE): CE, particularly when used with a chiral selector (e.g., cyclodextrins) added to the buffer, is a powerful tool for separating enantiomers. researchgate.net The derivatized or underivatized enantiomers migrate at different rates through the capillary, allowing for their resolution.

Technique Principle Requirement Reference
Gas Chromatography (GC)Separation of volatile diastereomeric derivatives.Derivatization to create volatile diastereomers (e.g., with a chiral alcohol). researchgate.net
High-Performance Liquid Chromatography (HPLC)Separation on a chiral stationary phase (CSP) or separation of diastereomeric derivatives.Chiral column or derivatization with a chiral agent. nih.gov
Capillary Electrophoresis (CE)Differential migration of enantiomers in an electric field in the presence of a chiral selector.Chiral selector (e.g., cyclodextrin) in the running buffer. researchgate.net

Preclinical Research Models and in Vitro/in Vivo Methodologies

In vitro Pharmacological Assays for Neurotransmitter Transporter Function

In vitro assays are fundamental in characterizing the direct molecular interactions of dextroamphetamine with its primary targets: the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). wikipedia.org These assays, typically conducted in isolated brain tissue (synaptosomes) or cell lines genetically engineered to express specific human transporters, provide quantitative data on the potency of dextroamphetamine as both an uptake inhibitor and a releasing agent. medbullets.comnih.gov

Uptake inhibition assays measure the ability of a compound to block the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. In these experiments, cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of dextroamphetamine. jneurosci.org The reduction in the accumulation of the radiolabeled neurotransmitter inside the cells is used to determine the inhibitory potency (IC50) of the drug. Dextroamphetamine demonstrates a high affinity for inhibiting the uptake of both dopamine and norepinephrine. patsnap.comnih.govmedicinenet.com While it also inhibits serotonin reuptake, its potency is considerably lower for SERT compared to DAT and NET. nih.gov

Below is a table summarizing representative findings on the inhibitory effects of dextroamphetamine on monoamine transporters.

Transporter Assay System Inhibitory Potency (IC50/Ki) Reference
Dopamine Transporter (DAT) Human embryonic kidney (HEK) 293 cells expressing human DAT Ki = 0.3-0.5 µM researchgate.net
Norepinephrine Transporter (NET) Human embryonic kidney (HEK) 293 cells expressing human NET Ki = 0.4-0.75 µM researchgate.net

Beyond blocking reuptake, a key mechanism of dextroamphetamine is its ability to induce the reverse transport, or efflux, of neurotransmitters from the presynaptic terminal into the synapse. wikipedia.orgpatsnap.com Neurotransmitter release assays quantify this effect. In a typical setup, synaptosomes or cells are preloaded with a radiolabeled neurotransmitter. After washing away the excess, the cells are exposed to dextroamphetamine, and the amount of radiolabeled neurotransmitter released into the surrounding medium is measured. These studies have consistently shown that dextroamphetamine is a potent releaser of dopamine and norepinephrine. medbullets.comnih.govnih.gov This action is mediated by its interaction with the vesicular monoamine transporter 2 (VMAT2) and by reversing the direction of the plasma membrane transporters. wikipedia.org

The following table presents data from studies investigating dextroamphetamine-induced neurotransmitter release.

Neurotransmitter Brain Region/Cell Type Observation Reference
Dopamine Rat striatal synaptosomes Potent release of [3H]dopamine medbullets.com
Norepinephrine Rat cortical slices Significant release of [3H]norepinephrine medbullets.com

In vivo Animal Models for Neurobiological Investigations

In vivo animal models, primarily in rodents, are crucial for understanding the integrated neurobiological and behavioral effects of dextroamphetamine in a living system. These models allow for the examination of how the drug's molecular actions translate into changes in brain chemistry and neuronal function.

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov A small, semi-permeable probe is implanted into a target brain area, such as the nucleus accumbens or striatum. nih.govnih.gov This allows for the continuous sampling of the chemical environment around the neurons. Studies using microdialysis have demonstrated that systemic administration of dextroamphetamine leads to a significant and dose-dependent increase in extracellular dopamine and norepinephrine levels. nih.govresearchgate.net For instance, a low dose of dextroamphetamine (1 mg/kg) has been shown to markedly increase the extracellular dopamine concentration in the rat striatum by as much as 340%. nih.govresearchgate.net

Key findings from in vivo microdialysis studies with dextroamphetamine are summarized in the table below.

Brain Region Neurotransmitter Magnitude of Increase (vs. Basal) Animal Model Reference
Ventral Striatum (Nucleus Accumbens) Dopamine Significantly elevated release after challenge Rat nih.gov
Striatum Dopamine 340% increase with 1 mg/kg dose Rat nih.govresearchgate.net
Frontal Cortex Noradrenaline Significant efflux Rat researchgate.net

Electrophysiological studies record the electrical activity of individual neurons or populations of neurons in response to dextroamphetamine. These techniques, including single-unit recordings and electroencephalography (EEG), provide insights into how the drug alters neuronal firing patterns and brain rhythms. Research has shown that dextroamphetamine can suppress spontaneous background neuronal firing while enhancing the response to specific stimuli, effectively increasing the signal-to-noise ratio in neural processing. nih.gov In a case study involving an adult with Attention Deficit Hyperactivity Disorder (ADHD), continuous EEG recordings during a cognitive task (the Stroop task) revealed that dextroamphetamine normalized abnormal electrophysiological activity, making the event-related potentials more similar to those of a healthy control. nih.gov

Neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the non-invasive visualization and quantification of neurochemical processes in the living brain. oup.com These methods are used to study the in vivo effects of dextroamphetamine on neurotransmitter transporter occupancy and receptor availability. nih.gov

In a typical PET or SPECT study, a radiolabeled ligand that binds to a specific target, such as the dopamine transporter, is administered. The binding of this radiotracer is then measured before and after the administration of dextroamphetamine. A reduction in the binding of the radiotracer after dextroamphetamine administration indicates that the drug is occupying the transporters, leading to increased levels of the endogenous neurotransmitter (e.g., dopamine) in the synapse, which then competes with the radiotracer for binding sites. nih.gov

Studies using radiotracers like [11C]raclopride for dopamine D2/D3 receptors and [11C]CIMBI-36 for serotonin 5-HT2A receptors have demonstrated that dextroamphetamine induces significant dopamine and serotonin release in the human brain. oup.comresearchgate.net Furthermore, PET studies measuring regional cerebral blood flow (rCBF) have shown that dextroamphetamine can enhance the activity of neural networks specific to a given cognitive task, suggesting a mechanism for its cognitive-enhancing effects. nih.govjneurosci.org For example, dextroamphetamine has been found to selectively increase rCBF in the dorsolateral prefrontal cortex during performance of the Wisconsin Card Sorting Task. nih.gov

The table below highlights findings from neuroimaging studies with dextroamphetamine.

Imaging Modality Radiotracer/Method Key Finding Reference
PET [11C]raclopride Reduction in binding potential, indicating increased dopamine release in the striatum. nih.gov
PET [11C]CIMBI-36 Demonstrated synaptic serotonin release in the human brain following a dextroamphetamine challenge. researchgate.net
PET O15 water (rCBF) Enhanced task-specific neural activity; increased rCBF in the dorsolateral prefrontal cortex during a cognitive task. nih.govjneurosci.org

Mechanistic Studies on Signal Transduction Pathways

Dextroamphetamine, a potent central nervous system stimulant, exerts its primary effects by modulating monoamine neurotransmitter systems. wikipedia.org Preclinical and in vitro research has been pivotal in elucidating the intricate molecular mechanisms by which dextroamphetamine influences signal transduction pathways, primarily involving dopamine (DA) and norepinephrine (NE). patsnap.compatsnap.com The core of its action lies in its ability to increase the extracellular concentrations of these neurotransmitters, which are crucial for regulating attention, mood, and alertness. patsnap.com

The primary mechanism of action involves several key interactions with components of the presynaptic neuron. patsnap.comnih.gov Dextroamphetamine is known to interact with monoamine transporters, inhibit vesicular storage of neurotransmitters, and may also affect the enzymatic degradation of monoamines. patsnap.comnih.gov These actions collectively lead to a significant amplification of dopaminergic and noradrenergic signaling. patsnap.com

Transporter Interactions

A principal mechanism is the interaction of dextroamphetamine with the dopamine transporter (DAT) and the norepinephrine transporter (NET). patsnap.compatsnap.com It not only blocks the reuptake of these neurotransmitters from the synaptic cleft but also reverses the direction of the transporters. patsnap.compatsnap.com This reversal results in the non-vesicular release of dopamine and norepinephrine from the presynaptic terminal into the synapse, a process often referred to as efflux. patsnap.com Some evidence also suggests that prolonged exposure to amphetamines might alter the number of dopamine transporters present in the synaptic clefts. probes-drugs.org

Vesicular Monoamine Transporter 2 (VMAT2)

Further contributing to the increase in cytoplasmic and, subsequently, synaptic neurotransmitter levels, dextroamphetamine inhibits the vesicular monoamine transporter 2 (VMAT2). patsnap.comnih.gov VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. patsnap.comnih.gov By disrupting this process, dextroamphetamine causes an accumulation of neurotransmitters in the cytoplasm of the neuron, making them available for reverse transport into the synaptic cleft via DAT and NET. patsnap.compatsnap.com

Enzymatic Inhibition

Dextroamphetamine may also inhibit the activity of monoamine oxidase (MAO), an enzyme located in the presynaptic neuron that is responsible for the degradation of monoamine neurotransmitters like dopamine and norepinephrine. patsnap.compatsnap.com By inhibiting MAO, dextroamphetamine prevents the breakdown of these neurotransmitters in the cytoplasm, thereby increasing their availability for release into the synapse. patsnap.com

The culmination of these actions—transporter reversal, reuptake inhibition, VMAT2 disruption, and MAO inhibition—leads to a substantial increase in the concentration of dopamine and norepinephrine in the synaptic cleft. patsnap.compatsnap.com This enhanced presence of neurotransmitters leads to heightened stimulation of postsynaptic receptors, such as the dopamine D1 and D2 receptors and adrenergic receptors, which is believed to underpin the therapeutic effects observed in conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. wikipedia.orgpatsnap.com Research has also pointed to the involvement of other neurotransmitter systems, including serotonin (5-hydroxytryptamine [5-HT]), acetylcholine (B1216132) (ACh), and glutamate (B1630785) (GLU), in the broader neurobiological effects of amphetamines. nih.gov

Table 1: Summary of Dextroamphetamine's Mechanistic Actions on Signal Transduction Pathways

Target Action Consequence References
Dopamine Transporter (DAT) Reverses transport direction, inhibits reuptake Increased synaptic dopamine levels patsnap.compatsnap.comnih.gov
Norepinephrine Transporter (NET) Reverses transport direction, inhibits reuptake Increased synaptic norepinephrine levels patsnap.compatsnap.comnih.gov
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Increased cytoplasmic dopamine and norepinephrine, leading to enhanced release patsnap.comnih.govnih.gov
Monoamine Oxidase (MAO) Inhibition Decreased breakdown of cytoplasmic dopamine and norepinephrine patsnap.compatsnap.comnih.gov

Theoretical Frameworks and Future Research Directions in Dextroamphetamine Monosaccharate Research

Computational Modeling of Drug-Target Interactions

The therapeutic effects of dextroamphetamine are primarily mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). probes-drugs.orgwikipedia.org Computational modeling has become an indispensable tool for elucidating the intricacies of these drug-target interactions at a molecular level.

Predictive computational methods are increasingly vital for identifying potential drug-target interactions (DTIs), which can accelerate drug discovery and provide insights into a drug's broader pharmacological profile. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and computational chemogenomics are employed to predict interactions across large datasets of compounds and protein targets. researchgate.net For a molecule like dextroamphetamine, these models can help predict its affinity for various transporters and receptors, contributing to a more comprehensive understanding of its mechanism of action.

Pharmacogenomics and Inter-Individual Variability in Response to Amphetamines

Significant variability exists in how individuals respond to amphetamines, a phenomenon that is increasingly being explained by genetic differences. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for personalizing treatment with dextroamphetamine. nih.govgenomind.com

Key areas of investigation include:

Metabolic Pathways: The metabolism of amphetamine involves the cytochrome P450 enzyme system, particularly CYP2D6, which is responsible for the formation of 4-hydroxy-amphetamine. probes-drugs.orggenomind.com The gene for CYP2D6 is highly polymorphic, leading to variations in enzyme activity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. These differences can significantly alter drug clearance and exposure, impacting both efficacy and tolerability. genomind.comacquaintpublications.com

Transporter and Receptor Genes: Genetic variations in the genes encoding for amphetamine's primary targets, such as the dopamine transporter (SLC6A3) and adrenoceptors (e.g., ADRA2A), are being investigated as potential predictors of treatment response. acquaintpublications.commedscape.com

Neurotransmitter Metabolism Genes: The gene for Catechol-O-methyl-transferase (COMT), an enzyme that helps break down dopamine and norepinephrine, has also been a focus of study. Variations in this gene, such as the Val/Met polymorphism, can influence neurotransmitter levels in the brain and may correlate with response to stimulant medication. medscape.com

Future research aims to integrate this genetic information into clinical practice, moving away from a trial-and-error approach to a more personalized strategy. nih.gov By identifying genetic biomarkers, clinicians may one day be able to predict an individual's likely response to dextroamphetamine, optimizing the therapeutic regimen from the outset. acquaintpublications.com

Development of Prodrug Strategies and Novel Derivatives beyond Monosaccharate Form

The development of prodrugs represents a significant advancement in drug delivery and formulation. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. orientjchem.orgdrug-dev.com This approach can be used to modify a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). drug-dev.com

Lisdexamfetamine (B1249270) is a prominent example of a successful prodrug strategy for dextroamphetamine. core.ac.ukhcplive.com In this formulation, the amino acid L-lysine is chemically bonded to dextroamphetamine. tandfonline.com After oral administration, lisdexamfetamine is absorbed from the gastrointestinal tract and subsequently converted by enzymes in the blood to release active dextroamphetamine. hcplive.comncats.io This enzymatic conversion is the rate-limiting step, resulting in a slower, more gradual release of dextroamphetamine into the bloodstream. tandfonline.com

The primary goals for developing prodrugs and other derivatives of dextroamphetamine include:

Prolonging Duration of Action: By controlling the rate of conversion to the active drug, prodrugs can provide a smoother and more sustained therapeutic effect over an extended period. core.ac.ukhcplive.com

Altering Pharmacokinetic Profiles: The chemical modification can change properties like solubility and absorption. tandfonline.com

Reducing Abuse Potential: Prodrugs that require enzymatic activation in the body may have a lower potential for abuse via non-oral routes like injection or insufflation, as the rapid "high" sought by abusers is blunted by the slower release of the active compound. tandfonline.com

Future research is focused on exploring other amino acids or chemical moieties to create new prodrugs of dextroamphetamine with different release profiles or targeting capabilities. orientjchem.org

Exploration of Stereoselective Pharmacological Profiles

Dextroamphetamine is the dextrorotatory, or (+), stereoisomer of amphetamine. ontosight.ai Its counterpart is the levorotatory, or (-), isomer, levoamphetamine. The existence of these enantiomers is due to a chiral center in the amphetamine molecule. ontosight.ai The pharmacological activity of amphetamine is highly stereoselective, with the d-isomer being significantly more potent as a CNS stimulant than the l-isomer. ontosight.aisurrey.ac.uk

Research has demonstrated key differences in the pharmacological profiles of the two isomers:

Transporter Affinity: Dextroamphetamine is substantially more potent than levoamphetamine at inhibiting the uptake and stimulating the release of dopamine, particularly in the corpus striatum. bohrium.com Both isomers have a more comparable, though still distinct, effect on norepinephrine transporters. bohrium.com

Metabolism: The metabolism of amphetamine isomers can also be stereoselective. nih.gov Studies on the related compound methamphetamine have shown that the metabolic pathway leading to the formation of amphetamine as a metabolite is highly stereoselective. nih.govresearchgate.net

Metabolite Accumulation: Following administration, the metabolites of the (+)-isomer of amphetamine have been shown to be preferentially stored and persist longer in certain brain regions compared to the metabolites of the (-)-isomer. nih.gov

Advanced Delivery Systems for Central Nervous System Targeting

Delivering drugs effectively to the central nervous system is a major challenge in pharmacology due to the protective blood-brain barrier (BBB). researchgate.netnih.gov While dextroamphetamine is a small, lipophilic molecule that can cross the BBB, advanced delivery systems offer the potential to further optimize its transport and distribution within the brain. nih.gov

Future research in this area is exploring several innovative platforms:

Nanoparticle-Based Systems: Encapsulating drugs within nanocarriers—such as liposomes, polymeric nanoparticles, and dendrimers—can improve drug stability, prolong circulation time, and enhance penetration across the BBB. researchgate.netmdpi.comdovepress.com These nanoparticles can be engineered with specific surface ligands (e.g., transferrin) that bind to receptors on brain endothelial cells, facilitating transport into the brain via receptor-mediated transcytosis. researchgate.netnih.gov

Prodrug and Chemical Modification: As discussed previously, chemical modification of the drug itself can enhance its ability to cross the BBB. nih.gov

Osmotic Release and Multilayer Release Systems: Technologies used in some modern ADHD medications, such as the osmotic-controlled release oral system (OROS) or multilayer release (MLR) beads, allow for highly controlled, extended-release profiles. cambridge.org These systems can be fine-tuned to release the drug at different rates over many hours, providing sustained symptom control and minimizing peaks and troughs in plasma concentration. cambridge.org

By applying these advanced delivery concepts, future formulations of dextroamphetamine or its derivatives could potentially achieve more precise targeting within specific brain circuits, offer even longer durations of action, and further improve the consistency of the therapeutic response. mdpi.comcambridge.org

Q & A

Q. Advanced Study Design

  • Blinding : Use active placebos (e.g., caffeine) to mimic mild side effects.
  • Washout periods : Ensure ≥5 half-lives between crossover phases to prevent carryover.
  • Biomarker monitoring : Track plasma catecholamines (e.g., homovanillic acid) to verify target engagement.
  • Ecological validity : Incorporate real-world cognitive assessments (e.g., virtual-reality simulations) .

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